2-Imidazolidinone, 1-(3-methyl-2-pyridyl)-
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Overview
Description
2-Imidazolidinone, 1-(3-methyl-2-pyridyl)- is a heterocyclic organic compound that features a five-membered ring structure containing nitrogen and oxygen atoms. This compound is a derivative of imidazolidinone, which is known for its applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-(3-methyl-2-pyridyl)- typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with ethylenediamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to enhance the reaction efficiency. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, 1-(3-methyl-2-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized imidazolidinone derivatives.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Substituted imidazolidinone derivatives with various functional groups.
Scientific Research Applications
2-Imidazolidinone, 1-(3-methyl-2-pyridyl)- has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 1-(3-methyl-2-pyridyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
4-Imidazolidinone: Prepared from phenylalanine and used in pharmaceutical applications.
Imidazolones: Oxo derivatives of imidazoline, used in herbicides and other applications.
Uniqueness
2-Imidazolidinone, 1-(3-methyl-2-pyridyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
101564-87-8 |
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Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(3-methylpyridin-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C9H11N3O/c1-7-3-2-4-10-8(7)12-6-5-11-9(12)13/h2-4H,5-6H2,1H3,(H,11,13) |
InChI Key |
MNGKOZSALDUQBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCNC2=O |
Origin of Product |
United States |
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